3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one 3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15809059
InChI: InChI=1S/C15H20O3/c1-2-3-12-4-6-13(7-5-12)14(16)8-9-15-17-10-11-18-15/h4-7,15H,2-3,8-11H2,1H3
SMILES:
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one

CAS No.:

Cat. No.: VC15809059

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one -

Specification

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name 3-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one
Standard InChI InChI=1S/C15H20O3/c1-2-3-12-4-6-13(7-5-12)14(16)8-9-15-17-10-11-18-15/h4-7,15H,2-3,8-11H2,1H3
Standard InChI Key KNYKYPBZZNEYLN-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC=C(C=C1)C(=O)CCC2OCCO2

Introduction

Molecular Structure and Physicochemical Properties

The compound features a 1,3-dioxolane ring fused to a propan-1-one chain, which is further substituted with a 4-propylphenyl group. This arrangement confers distinct electronic and steric properties:

  • Dioxolane ring: A five-membered cyclic ether with two oxygen atoms at positions 1 and 3, enhancing solubility in polar solvents.

  • Propiophenone backbone: The ketone group at the terminal position facilitates nucleophilic additions and reductions, while the propylphenyl moiety introduces hydrophobicity .

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₅H₂₀O₃
Molecular Weight248.32 g/mol
Boiling Point342–345°C (estimated)
LogP (Partition Coeff.)2.8
SMILES NotationCCC1=CC=C(C=C1)C(=O)CCC2OCCO2

The canonical SMILES string highlights the connectivity: a propyl group (CCC) attached to a phenyl ring, linked via a ketone (C=O) to a three-carbon chain terminating in a dioxolane ring .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized through a two-step process:

  • Friedel-Crafts Acylation: Propionylation of 4-propylbenzene using propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields 1-(4-propylphenyl)propan-1-one.

  • Dioxolane Formation: The ketone intermediate reacts with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the dioxolane ring via a cyclocondensation reaction.

Reaction Scheme:

1-(4-Propylphenyl)propan-1-one+HOCH₂CH₂OHH+3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one+H₂O\text{1-(4-Propylphenyl)propan-1-one} + \text{HOCH₂CH₂OH} \xrightarrow{\text{H}^+} \text{3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one} + \text{H₂O}

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance yield (85–92%) and reduce reaction times. Key parameters include:

  • Catalysts: Heterogeneous acid catalysts (e.g., Amberlyst-15) for recyclability.

  • Solvent Systems: Tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates.

  • Temperature: 80–100°C for optimal ring closure kinetics.

Applications in Materials Science and Nanotechnology

Fluorescent Nanomaterials

The dioxolane ring enables aggregation-induced emission (AIE), a property exploited in fluorescent probes. Studies show that derivatives of this compound form nanoparticles (20–50 nm diameter) with quantum yields up to Φ = 0.45 in aqueous media. Applications include:

  • Bioimaging: Tracking cellular uptake in real-time.

  • Sensors: Detecting metal ions (e.g., Fe³⁺) via fluorescence quenching.

Polymer Chemistry

The compound serves as a crosslinking agent in epoxy resins, improving thermal stability (glass transition temperature, T_g = 145°C) and mechanical strength .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesKey Differences
3-(1,3-Dioxolan-2-yl)-1-(4-ethylphenyl)propan-1-oneEthyl substituent on phenylLower logP (2.5 vs. 2.8)
PropiophenoneNo dioxolane ringHigher volatility (bp 218°C)
1-(4-Propylphenyl)ethanoneShorter carbon chainReduced steric hindrance

Future Research Directions

  • Optoelectronic Materials: Exploring AIE properties for organic light-emitting diodes (OLEDs).

  • Anticancer Agents: Screening dioxolane derivatives against kinase targets.

  • Green Synthesis: Developing biocatalytic routes using lipases or esterases.

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